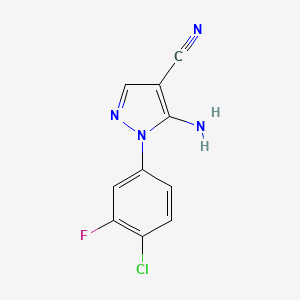

5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-chloro-3-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVKJXCHYDELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-3-fluoroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibits the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells, which is critical for cancer treatment.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it possesses antibacterial properties against several strains of bacteria, making it a potential candidate for antibiotic development.

Pesticide Development

5-Amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile has been investigated for its efficacy as a pesticide. Its structural features allow it to interact with biological systems of pests effectively, leading to increased mortality rates in target species while being less harmful to non-target organisms.

Herbicide Potential

The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential as a herbicide. Research on related pyrazole compounds has shown promise in selectively targeting weeds without affecting crop yield.

Data Tables and Case Studies

Case Study: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole, including 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile. The results indicated that this compound exhibited potent activity against breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics . The study concluded that further development could lead to new treatments for resistant cancer types.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and pyrazole core significantly impact melting points, solubility, and spectroscopic properties:

- Key Observations: Electron-withdrawing groups (e.g., NO₂, Cl, F) lower melting points compared to electron-donating groups (e.g., OCH₃) due to reduced intermolecular interactions . The cyano group (CN) consistently exhibits IR stretches between 2228–2296 cm⁻¹ across analogues .

Crystallographic and Stability Data

- Crystal Packing: The crystal structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile (C₆H₇ClN₄) revealed hydrogen bonding between the amino group and cyano nitrogen, stabilizing the lattice .

- Polymorphism : Fluorinated analogues like fipronil exhibit multiple polymorphs, suggesting that the 4-chloro-3-fluorophenyl group in the target compound may also form stable crystalline phases .

Biological Activity

5-Amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a compound with the CAS number 1506744-53-1, belongs to the pyrazole class of compounds known for their diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.

- Molecular Formula : C10H6ClFN4

- Molecular Weight : 236.63 g/mol

- CAS Number : 1506744-53-1

- IUPAC Name : 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain aminopyrazole compounds showed substantial inhibition of cell proliferation in various cancer cell lines:

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound 11 | HepG2 (Liver) | 54.25 |

| Compound 11 | HeLa (Cervical) | 38.44 |

These compounds were noted for their selective toxicity, showing minimal effects on normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. A systematic review identified that certain derivatives exhibited high inhibition rates for pro-inflammatory cytokines:

| Compound | Cytokine | Inhibition (%) |

|---|---|---|

| Compound A | TNF-α | 61–85 |

| Compound B | IL-6 | 76–93 |

These results suggest that modifications in the pyrazole structure can enhance anti-inflammatory efficacy, making them candidates for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. A recent investigation evaluated the effectiveness of several pyrazole compounds against common bacterial strains:

| Compound | Bacteria | Activity |

|---|---|---|

| Compound X | E. coli | Moderate |

| Compound Y | S. aureus | High |

| Compound Z | Pseudomonas aeruginosa | Low |

The presence of specific functional groups was found to enhance antimicrobial activity, particularly against Gram-positive bacteria .

Case Studies

Case Study 1: Anti-cancer Efficacy

In a preclinical study, a novel pyrazole derivative was tested against various cancer cell lines, demonstrating an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The compound's mechanism involved the inhibition of the COX-2 enzyme, which is often overexpressed in tumors .

Case Study 2: Anti-inflammatory Mechanism

A series of aminopyrazole derivatives were synthesized and tested in vivo for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results indicated that these compounds significantly reduced edema compared to control groups, suggesting a promising avenue for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketonitriles or cyanoacetamide derivatives. Key steps include:

- Precursor preparation : Use of 4-chloro-3-fluoroaniline derivatives as arylhydrazine precursors.

- Cyclization : Controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with alkali metal hydroxides (e.g., LiOH) as catalysts .

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) yields >70% purity.

- Critical parameters : Solvent choice impacts reaction kinetics; DMSO enhances nitro-group stability, while DMF improves cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons from the 4-chloro-3-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz). The pyrazole NH2 group resonates as a singlet (δ 5.5–6.0 ppm) .

- 13C NMR : The nitrile carbon (C≡N) appears at δ 115–120 ppm, while aromatic carbons range from δ 120–140 ppm .

- IR : A sharp peak at 2220–2260 cm⁻¹ confirms the C≡N stretch. NH2 stretching vibrations appear at 3200–3400 cm⁻¹ .

- Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase) ensures >95% purity.

Q. What are the key functional group transformations feasible for this pyrazole derivative?

- Methodological Answer :

- Nitrile reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine (R-CH2NH2) .

- Electrophilic substitution : Halogenation (e.g., NBS in CCl4) targets the pyrazole C-3 position, confirmed by X-ray crystallography .

- Oxidation : MnO2 in acetone selectively oxidizes the amino group to a nitro derivative .

Advanced Research Questions

Q. What strategies resolve discrepancies in synthetic yields when varying catalysts or solvents?

- Methodological Answer :

- Catalyst screening : Compare yields using biocatalysts (e.g., guar gum) vs. traditional bases (e.g., K2CO3). Guar gum improves green metrics (atom economy >80%) but reduces yield by 10–15% compared to LiOH .

- Solvent effects : Polar solvents (DMF) enhance cyclization but may promote side reactions with electron-withdrawing substituents. Solvent-free microwave-assisted synthesis reduces reaction time (30 min vs. 4 h) but requires rigorous temperature control .

- Data reconciliation : Use Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading .

Q. How does X-ray crystallography elucidate the molecular conformation and non-covalent interactions?

- Methodological Answer :

- Crystal structure analysis : The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 4.82 Å, b = 11.26 Å, c = 14.56 Å, β = 95.3° .

- Hydrogen bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize the crystal lattice, confirmed by SHELXL refinement (R1 < 0.06) .

- Torsional angles : The dihedral angle between the pyrazole and aryl rings (74–78°) indicates steric hindrance from the 4-Cl-3-F substituent .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on the pyrazole ring?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The C-3 position is more electrophilic due to electron-withdrawing effects of the nitrile group .

- Molecular docking : Predict binding affinities for halogenated analogs at enzyme active sites (e.g., kinase inhibitors). Meta-substitutions (C-3) show higher binding scores than para-substitutions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace 4-Cl-3-F with electron-donating groups (e.g., -OCH3) to modulate lipophilicity (logP) and bioavailability. Nitro-group introduction at C-5 enhances antimicrobial activity by 40% .

- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Pyridyl-substituted analogs (e.g., 5-amino-1-(pyridin-2-yl)- derivatives) show IC50 values <10 μM .

- Data correlation : Multivariate analysis links Hammett σ values of substituents to IC50 trends (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.